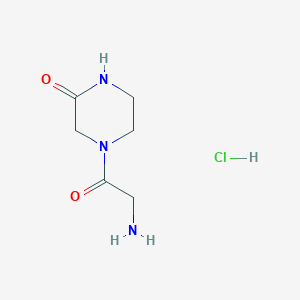![molecular formula C9H7BrClNO B1373471 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile CAS No. 1094373-19-9](/img/structure/B1373471.png)
2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
Übersicht
Beschreibung
“2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile” is a chemical compound with the CAS Number: 1094373-19-9 . It has a molecular weight of 260.52 and its IUPAC name is [2-(bromomethyl)-4-chlorophenoxy]acetonitrile .
Molecular Structure Analysis
The molecular formula of “2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile” is C9H7BrClNO . The average mass is 260.515 Da and the monoisotopic mass is 258.939941 Da .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
2-(Halomethyl)-4,5-diphenyloxazoles, closely related to the compound , are used as reactive scaffolds in synthetic chemistry. They are particularly effective for creating a variety of substituted oxazoles, demonstrating the versatility of halomethyl compounds in synthetic applications. The bromomethyl variant is noted for its reactivity, aiding in the alkylation of stabilized carbanions (Patil & Luzzio, 2016).
Environmental Analysis
While not directly related to 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile, studies involving closely related chlorophenoxy compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) provide insights into analytical techniques for environmental monitoring. These studies underscore the importance of precise analytical methods, such as high-performance liquid chromatography (HPLC), for monitoring environmental contaminants and understanding their pharmacokinetics in biological systems (Chen et al., 2018).
Reaction Dynamics
The study of reaction dynamics of compounds containing bromomethyl groups in different chemical contexts, such as the reaction of 2-bromomethyl-1,3-thiaselenole, sheds light on the behavior and potential applications of similarly structured compounds in synthetic chemistry (Amosova et al., 2017).
Solubility Studies
Solubility studies of structurally related compounds, such as 2-(2,4,6-Trichlorophenoxy)ethyl bromide, provide essential data for understanding the physical properties and potential applications of these chemicals. These studies are crucial for industrial applications where solubility in various solvents under different conditions is a key factor (Lei et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as bromophenols, often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The bromomethyl group in “2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile” could potentially undergo nucleophilic substitution reactions, leading to changes in the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by “2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile” are unknown. Brominated compounds often participate in radical reactions .
Pharmacokinetics
The compound’s solubility in acetonitrile suggests it might be lipophilic, which could influence its absorption, distribution, metabolism, and excretion .
Eigenschaften
IUPAC Name |
2-[2-(bromomethyl)-4-chlorophenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-7-5-8(11)1-2-9(7)13-4-3-12/h1-2,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPOEXTEKINRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



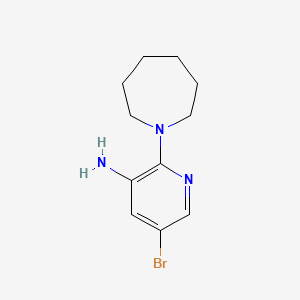
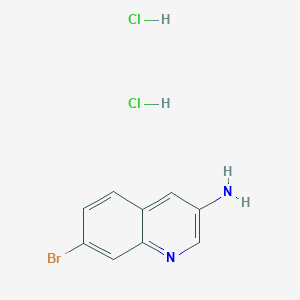
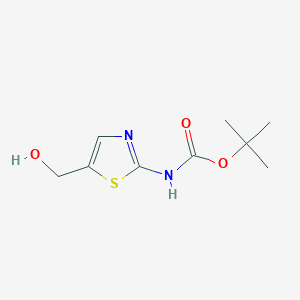
![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)
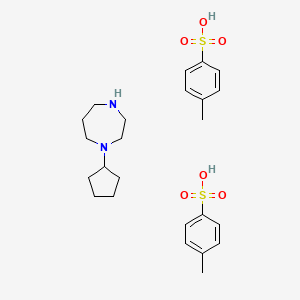




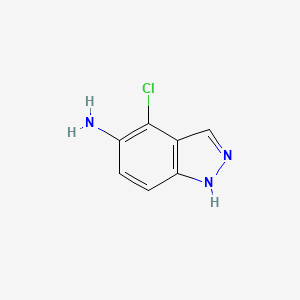

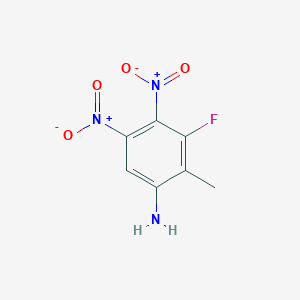
![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)
